molecular formula C13H18N2O2 B1336696 Benzyl 3-methylpiperazine-1-carboxylate CAS No. 84477-85-0

Benzyl 3-methylpiperazine-1-carboxylate

Cat. No.: B1336696
CAS No.: 84477-85-0
M. Wt: 234.29 g/mol
InChI Key: JRPIQMPFKMFAOX-UHFFFAOYSA-N
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Description

Benzyl 3-methylpiperazine-1-carboxylate: is an organic compound with the molecular formula C13H18N2O2 and a molecular weight of 234.3 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

Chemistry: Benzyl 3-methylpiperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity and stability make it a valuable building block in organic synthesis .

Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It serves as a model compound to investigate the interactions of piperazine-based drugs with biological targets .

Medicine: this compound is explored for its potential therapeutic applications. It is a precursor in the synthesis of drugs that target neurological disorders, cancer, and infectious diseases .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties enable the creation of specialized polymers and catalysts .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the signal word “Warning” and hazard statements H302-H319 . Precautionary statements include P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 3-methylpiperazine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of benzyl chloroformate with 3-methylpiperazine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of byproducts. The use of automated systems and reactors can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of benzyl 3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. For example, piperazine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neurological functions . The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Uniqueness: Benzyl 3-methylpiperazine-1-carboxylate is unique due to the presence of both a benzyl group and a carboxylate ester, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

benzyl 3-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-11-9-15(8-7-14-11)13(16)17-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPIQMPFKMFAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439643
Record name 1-Cbz-3-Methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84477-85-0
Record name 1-Cbz-3-Methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 4 g portion of 2-methylpiperazine was dissolved in 40 ml of dichloromethane, and 1.71 g of benzyl chloroformate was added dropwise thereto at −78° C. After 1 hour of stirring, the mixture was washed by adding water and dried and then the solvent was evaporated to obtain 2.0 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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